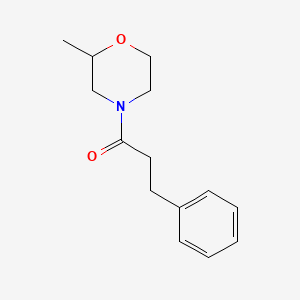
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one, also known as 4'-Methylpropiophenone, is a chemical compound that belongs to the class of aryl ketones. It is commonly used in the synthesis of various organic compounds and has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased feelings of pleasure and euphoria, which may explain its potential use as a recreational drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one are not well studied. However, it is believed to have similar effects to other dopamine reuptake inhibitors, such as cocaine and amphetamines. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, it is a controlled substance and must be handled with care. Its potential use as a recreational drug also raises ethical concerns regarding its use in scientific research.
Orientations Futures
There are several future directions for the study of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Another direction is the study of its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Finally, the study of its mechanism of action and biochemical and physiological effects may lead to the development of new drugs with similar properties but fewer side effects.
Conclusion
In conclusion, 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including the synthesis of organic compounds and the study of neurological disorders. However, its potential use as a recreational drug raises ethical concerns regarding its use in scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one involves the reaction between 4-methylmorpholine and benzylideneacetone in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acetic anhydride to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of chiral compounds, which are important in asymmetric synthesis.
Propriétés
IUPAC Name |
1-(2-methylmorpholin-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-11-15(9-10-17-12)14(16)8-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWYBNQYOJTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

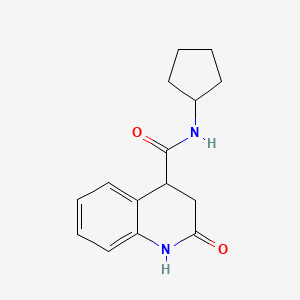
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
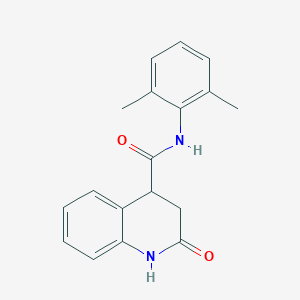
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
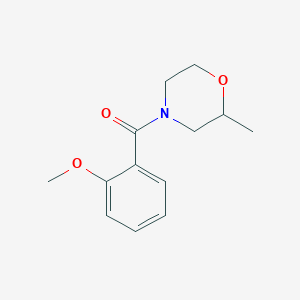
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
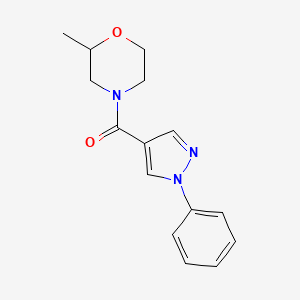

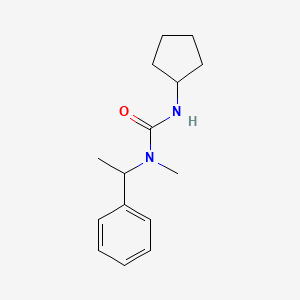
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)